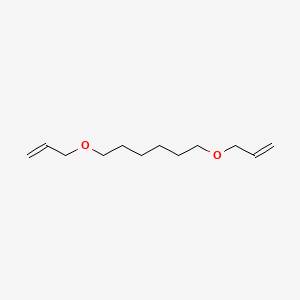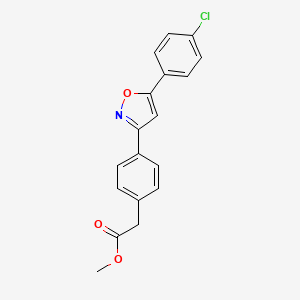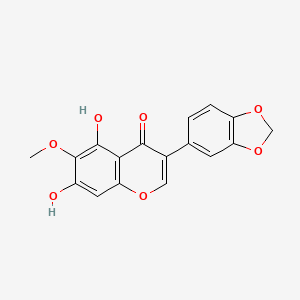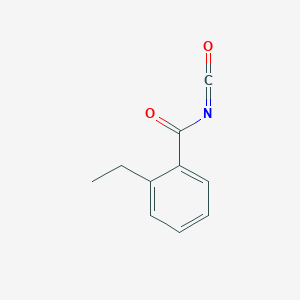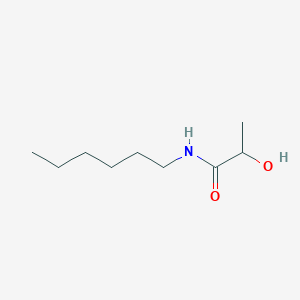![molecular formula C14H20O4S B14432521 (4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane CAS No. 80320-89-4](/img/structure/B14432521.png)
(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with a benzenesulfonyl group and a trimethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane typically involves the reaction of a suitable dioxolane precursor with a benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding hydrocarbon.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dioxolane ring provides structural stability and influences the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Another organic compound with a similar structural motif but different functional groups.
1,4-Benzenedicarboxylic acid derivatives: Compounds with similar aromatic structures but different substituents.
Uniqueness
(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane is unique due to its combination of a dioxolane ring and a benzenesulfonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
80320-89-4 |
|---|---|
Formule moléculaire |
C14H20O4S |
Poids moléculaire |
284.37 g/mol |
Nom IUPAC |
(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C14H20O4S/c1-13(2)17-11-14(3,18-13)9-10-19(15,16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3/t14-/m1/s1 |
Clé InChI |
WZRPTVPVMOGKTF-CQSZACIVSA-N |
SMILES isomérique |
C[C@]1(COC(O1)(C)C)CCS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1(OCC(O1)(C)CCS(=O)(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
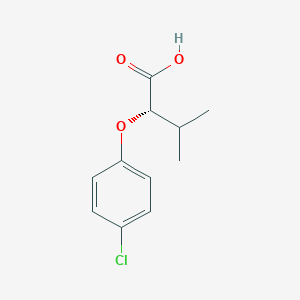
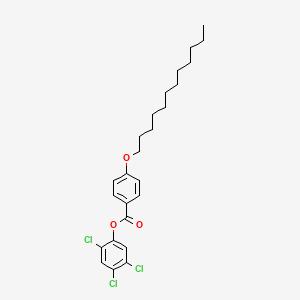
![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
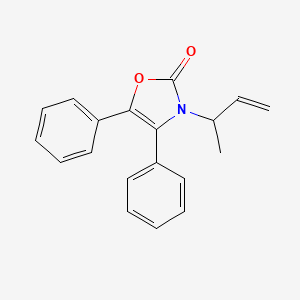
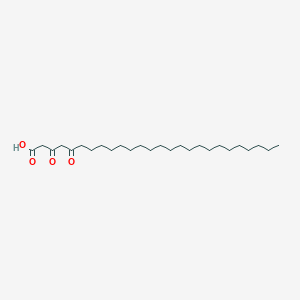
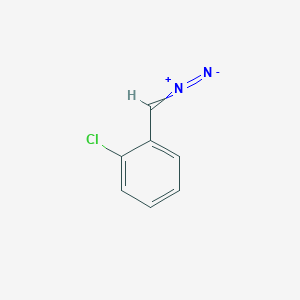
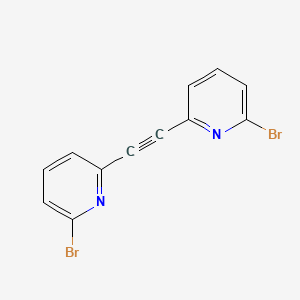
phosphane](/img/structure/B14432490.png)
